2-(3-Chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one is a complex organic compound characterized by its unique chemical structure. This compound features a chromanone core with multiple methoxy and hydroxy substitutions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one typically involves multi-step organic reactionsThe hydroxy group is often introduced via hydroxylation reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-Chloro-4-methoxyphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate .
Uniqueness
What sets 2-(3-Chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychroman-4-one apart from similar compounds is its unique combination of functional groups and the chromanone core. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H19ClO7 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H19ClO7/c1-23-12-6-5-9(7-10(12)20)13-8-11(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-7,13,22H,8H2,1-4H3 |
InChI Key |
JZTGLGXJSLBZQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)Cl |
Origin of Product |
United States |
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